molecular formula C9H9NO3S B2526250 [(3-Methoxyphenyl)sulfonyl]methyl cyanide CAS No. 797036-27-2

[(3-Methoxyphenyl)sulfonyl]methyl cyanide

Cat. No.: B2526250
CAS No.: 797036-27-2
M. Wt: 211.24
InChI Key: KVRKTXZIJPRFLW-UHFFFAOYSA-N
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Description

[(3-Methoxyphenyl)sulfonyl]methyl cyanide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methoxyphenyl)sulfonyl]methyl cyanide typically involves the reaction of (3-methoxyphenyl)methanesulfonyl chloride with a cyanide source. One common method is the nucleophilic substitution reaction where the sulfonyl chloride is treated with sodium cyanide or potassium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[(3-Methoxyphenyl)sulfonyl]methyl cyanide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [(3-Methoxyphenyl)sulfonyl]methyl cyanide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyanide group can also interact with metal ions in biological systems, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-Methoxyphenyl)sulfonyl]methyl cyanide is unique due to the presence of both the methoxy and cyanide groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-(3-methoxyphenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-13-8-3-2-4-9(7-8)14(11,12)6-5-10/h2-4,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRKTXZIJPRFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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